molecular formula C20H22FN5O3 B2488155 3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-11-7

3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2488155
CAS No.: 887466-11-7
M. Wt: 399.426
InChI Key: KKIIJZZHYRMMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multi-Target Directed Ligands for Neurodegenerative Diseases

Compounds based on the imidazo[2,1-f]purine scaffold, including variations with different substituents, have been designed as dual-target-directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B), showing potential for symptomatic relief as well as disease-modifying effects in neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Antidepressant and Anxiolytic-like Activity

Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including those with 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl substituents, have been synthesized and evaluated for their affinity for serotonin receptors and phosphodiesterase inhibitors. Preliminary pharmacological studies indicate potential antidepressant and anxiolytic applications for these compounds (Zagórska et al., 2016).

Anticonvulsant Activity

The synthesis and evaluation of imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogues of potent anticonvulsant purines have been conducted. These studies explore the anticonvulsant activity of these compounds, providing insights into their therapeutic potential (Kelley et al., 1995).

Antimycobacterial Activity

Imidazole derivatives designed to mimic parts of the structure of potent antimycobacterial purines have been synthesized, demonstrating potential antimycobacterial activity. This research suggests the utility of these compounds in developing new treatments for infections caused by Mycobacterium tuberculosis (Miranda & Gundersen, 2009).

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3/c1-13-11-25-16-17(22-19(25)24(13)9-6-10-29-3)23(2)20(28)26(18(16)27)12-14-7-4-5-8-15(14)21/h4-5,7-8,11H,6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIIJZZHYRMMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.